[4-(3-Methylphenyl)phenyl]methanamine
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Overview
Description
[4-(3-Methylphenyl)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methanamine group attached to a biphenyl structure, where one of the phenyl rings is substituted with a methyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methylphenyl)phenyl]methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The general synthetic route is as follows:
Nitration: The starting material, [4-(3-Methylphenyl)phenyl]methane, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro compound is then reduced to the amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and optimized catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methylphenyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Scientific Research Applications
[4-(3-Methylphenyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of [4-(3-Methylphenyl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Methylphenyl)phenyl]methanamine: Similar structure but with different substitution pattern.
[4-(4-Methylphenyl)phenyl]methanamine: Another isomer with the methyl group at the para position.
[3,4-Dimethoxyphenethylamine]: A related compound with methoxy groups instead of a methyl group.
Uniqueness
[4-(3-Methylphenyl)phenyl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. The position of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
[4-(3-methylphenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVDBBLPJDDIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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